(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol
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Overview
Description
(6R,9S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its multiple chiral centers and intricate ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,9S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol involves multiple steps, including the formation of the spirocyclic core and the introduction of the methyl groups. The reaction conditions typically require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process would likely include rigorous purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6R,9S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (6R,9S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biology, this compound may be investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine
In medicine, research may focus on the compound’s pharmacological properties and its potential as a therapeutic agent.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (6R,9S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,4S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5’-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
- Polygonatoside B
Uniqueness
The uniqueness of (6R,9S,13R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2’-oxane]-14,16-diol lies in its specific stereochemistry and spirocyclic structure, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H42O4 |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14,16-diol |
InChI |
InChI=1S/C27H42O4/c1-15-7-10-27(30-14-15)16(2)24-22(31-27)13-21-19-6-5-17-11-18(28)12-23(29)26(17,4)20(19)8-9-25(21,24)3/h5,15-16,18-24,28-29H,6-14H2,1-4H3/t15?,16?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27+/m0/s1 |
InChI Key |
QMQIQBOGXYYATH-GJKNMDHVSA-N |
Isomeric SMILES |
CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(C(CC(C6)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)O)C)C)C)OC1 |
Origin of Product |
United States |
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